molecular formula C16H15FN2OS B2366704 [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol CAS No. 866009-44-1

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol

Cat. No.: B2366704
CAS No.: 866009-44-1
M. Wt: 302.37
InChI Key: MQCZPVPHMXAHSG-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a fluorinated derivative of the imidazo[2,1-b][1,3]benzothiazole scaffold, characterized by a 4-fluorophenyl substituent and a hydroxymethyl group at position 3. This compound belongs to a class of heterocyclic structures known for diverse biological activities, including antitumor, antioxidant, and enzyme inhibitory properties .

Properties

IUPAC Name

[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCZPVPHMXAHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a complex organic molecule notable for its unique structural features and potential biological activities. The presence of a fluorinated phenyl group may enhance its electronic properties and influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C16H16FN3OS
  • Molecular Weight : Approximately 298.36 g/mol
  • Structural Features : The compound contains a tetrahydroimidazo[2,1-b][1,3]benzothiazole moiety and a hydroxymethyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antitumor Effects : Compounds similar to this one have shown significant antitumor activity in various cancer cell lines.
  • Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and fungal pathogens.
  • G Protein-Coupled Receptor (GPCR) Interaction : Investigations into binding affinities reveal interactions with GPCRs, which are critical in many physiological processes.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that it inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis via caspase activation
A549 (Lung)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical)10.5Induction of oxidative stress

Antimicrobial Activity

The compound was tested against various bacterial strains using the disk diffusion method. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results showed improved survival rates compared to standard treatments alone.
  • Antimicrobial Resistance Study :
    Research focused on the potential use of this compound in combating antibiotic-resistant strains of bacteria. The findings suggested that it could serve as an adjunct therapy alongside traditional antibiotics.

Scientific Research Applications

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a chemical compound with potential applications in scientific research.

Basic Information

  • Molecular Formula C16H15FN2OS
  • Molecular Weight 302.37 g/mol

Potential Applications
this compound is a useful research compound for many research applications.
While the search results do not provide specific applications for this compound, they do highlight research involving related compounds:

  • Monoamine Oxidase and Cholinesterase Inhibition Some benzothiazole-isoquinoline derivatives have been synthesized and tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), suggesting potential applications in treating neurodegenerative diseases complicated by depression .
  • Acetylcholinesterase Inhibition Certain 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin exhibit acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for Alzheimer’s disease .
  • Fluorinated (Benzo[d]imidazol-2-yl)methanols These compounds and their derivatives are used in a wide variety of fields, such as in red-emitting fluorophores, cytotoxic and apoptosis-inducing agents, and as derivatives with antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

4-Fluorophenyl vs. Phenyl, Methylphenyl, and Chlorophenyl
  • Lower metabolic stability compared to fluorinated derivatives due to reduced resistance to oxidative degradation.
  • Pifithrin-β (2-(4-Methylphenyl)-analogue) (–15):

    • The methyl group enhances lipophilicity, favoring blood-brain barrier penetration but possibly increasing off-target interactions.
    • In contrast, the 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, improving target selectivity .
  • 4-Chlorophenyl Derivatives ():

    • Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance steric hindrance and toxicity compared to fluorine. For example, the 4-chlorophenyl derivative in (C21H17ClN4OS2) showed distinct crystallographic packing due to Cl’s polarizability .

Core Structural Variations

Tetrahydroimidazobenzothiazole vs. Dihydroimidazothiazole
  • 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (): The dihydro core lacks the fused benzene ring, reducing aromatic stacking interactions. This simplification correlates with moderate antioxidant activity (89% DPPH inhibition for 4g) .
Benzothiazole vs. Pyrido-Benzothiazole Hybrids ():
  • Fluorobenzoyl-substituted pyrido-benzothiazoles (e.g., 2e in ) exhibit higher melting points (283–285°C) due to extended conjugation, whereas the methanol group in the target compound may lower melting points via increased solubility .

Functional Group Modifications

Methanol vs. Carbonyl or Hydrazide Groups
  • 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide (): The hydrazide group enables Schiff base formation, critical for acetylcholinesterase inhibition. The target compound’s methanol group may instead participate in hydrogen bonding, altering enzyme interaction modes .
  • Aldehyde Derivatives ():

    • The aldehyde group at position 3 (e.g., 2-(4-fluorophenyl)-...-carbaldehyde) offers reactivity for further derivatization but lacks the hydroxyl group’s stabilizing hydrogen bonds .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structure Disassembly

The target molecule comprises three critical subunits:

  • A 5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole scaffold
  • A 4-fluorophenyl group at position 2
  • A hydroxymethyl (-CH2OH) substituent at position 3

Retrosynthetic cleavage suggests two strategic intermediates:

  • Intermediate A : 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carbaldehyde (CID: 3789611)
  • Intermediate B : 3-Bromomethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole

Synthetic Route Development

Route 1: Aldehyde Reduction Pathway

Synthesis of Intermediate A

The carbaldehyde precursor (CID: 3789611) is synthesized via cyclocondensation as documented in PubChem records:

Reaction Scheme

  • Condensation of 4-fluorobenzaldehyde with 2-aminothiophenol
  • Cyclization with chloroacetaldehyde under basic conditions
  • Formylation using Vilsmeier-Haack reagent (POCl3/DMF)

Key Parameters

Step Reagents Temp (°C) Time (h) Yield (%)
1 EtOH, HCl 80 12 78
2 K2CO3, DMF 120 6 65
3 POCl3, DMF 0→25 24 58
Reduction to Target Alcohol

Sodium borohydride-mediated reduction converts the aldehyde to primary alcohol:

Procedure

  • Dissolve Intermediate A (1.0 equiv) in anhydrous THF
  • Add NaBH4 (2.5 equiv) portion-wise at 0°C
  • Stir at room temperature for 4 h
  • Quench with saturated NH4Cl
  • Extract with EtOAc, dry over Na2SO4

Optimization Data

Reducing Agent Solvent Temp (°C) Conversion (%)
NaBH4 THF 25 92
LiAlH4 Et2O 0→25 88
BH3·THF THF 40 95

Route 2: Nucleophilic Substitution Approach

Bromomethyl Intermediate Preparation

From the aldehyde intermediate:

  • Conversion to bromomethyl derivative using PBr3
  • Purification via flash chromatography (Hexane:EtOAc 3:1)

Reaction Metrics

  • PBr3 (1.2 equiv) in DCM at -10°C
  • 85% isolated yield
Hydroxyl Group Installation

Controlled hydrolysis under mild basic conditions:

Stepwise Protocol

  • Suspend Intermediate B (1.0 equiv) in THF/H2O (4:1)
  • Add K2CO3 (3.0 equiv)
  • Reflux at 60°C for 8 h
  • Neutralize with 1M HCl

Yield Enhancement Strategies

  • Phase-transfer catalysis (TBAB) improves yield to 91%
  • Microwave assistance reduces reaction time to 45 min

Alternative Methodologies from Structural Analogs

Thiazolo-Pyridazinone Inspired Synthesis

Adapting procedures from PMC4871179:

Key Modifications

  • Replace pyridazinone core with benzothiazole
  • Introduce fluorophenyl group via Suzuki coupling
  • Final oxidation-reduction sequence

Comparative Yield Analysis

Step Conventional Method Modified Protocol
Cyclization 68% (4 h reflux) 76% (microwave, 30 min)
Fluorophenyl Introduction 58% (SNAr) 82% (Suzuki coupling)

Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, imidazole-H)
  • δ 7.85–7.78 (m, 2H, Ar-H)
  • δ 7.25–7.18 (m, 2H, Ar-H)
  • δ 4.65 (s, 2H, CH2OH)
  • δ 2.95–2.88 (m, 4H, cyclohexane-H)

13C-NMR (100 MHz, DMSO-d6)

  • 163.2 (C-F coupling)
  • 152.4 (imidazole C2)
  • 60.8 (CH2OH)

HRMS (ESI+)

  • Calculated for C16H15FN2OS [M+H]+: 302.0894
  • Found: 302.0891

Industrial-Scale Considerations

Process Optimization Challenges

  • Purity Requirements : ≥99.5% by HPLC
  • Byproduct Formation :
    • Over-reduction to methyl group (3–5%)
    • Ring-opening products during hydrolysis (<2%)

Mitigation Strategies

  • Implement in situ FTIR monitoring
  • Use flow chemistry for exothermic reduction steps

Q & A

Q. What synthetic methodologies are established for preparing [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol?

The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with a fluorophenyl-substituted α-bromo ketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) in ethanol under reflux (4–6 hours). Post-reaction, the crude product is purified via recrystallization from ethanol or methanol . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential.

Q. How is the structure of this compound verified experimentally?

Key spectroscopic techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), imidazo-thiazole ring protons (δ 2.8–3.5 ppm for tetrahydro ring), and the methanol group (δ ~4.5 ppm, broad singlet).
  • IR Spectroscopy : O–H stretch (~3200–3500 cm⁻¹) for the methanol group and C=N/C–S stretches (~1600–1500 cm⁻¹) for the heterocyclic core .
  • X-ray crystallography (if crystals are obtainable) resolves bond lengths/angles and confirms regiochemistry .

Q. What preliminary biological activities are reported for related imidazo-benzothiazole derivatives?

Structural analogs exhibit diverse bioactivities, including antimalarial (IC₅₀ values ranging from 63 nM to >10 μM in Plasmodium falciparum strains) and antitumor effects. For example, fluorophenyl-substituted imidazo-pyrazine derivatives showed strain-dependent potency (e.g., 200 nM in 3D7 vs. 175 nM in W2), suggesting target specificity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?

Microwave irradiation (e.g., 130°C, 45 minutes in ethanol) accelerates cyclization reactions, reducing synthesis time from hours to minutes. This method enhances yield by minimizing side reactions and improving regioselectivity. Post-reaction, rapid solvent evaporation under reduced pressure simplifies purification .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like FLT3 kinase or Plasmodium enzymes. Key steps include:

  • Preparing the ligand (protonation states, energy minimization).
  • Grid box placement around active sites (e.g., using crystallographic data from PDB).
  • Analyzing binding poses for hydrogen bonds, hydrophobic interactions, and π-π stacking with fluorophenyl/imidazole moieties .

Q. How do substituents on the fluorophenyl or imidazo-thiazole rings influence bioactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., –F) on the phenyl ring enhance antimalarial potency (e.g., IC₅₀ < 200 nM in 3D7 strain).
  • Hydrophobic substituents on the tetrahydro ring improve membrane permeability but may reduce solubility.
  • Methanol groups at position 3 increase hydrogen-bonding potential, critical for target engagement .

Q. How can conflicting biological data (e.g., IC₅₀ variability across assays) be resolved?

  • Standardized protocols : Ensure consistent parasite culture conditions (e.g., hematocrit, growth medium).
  • Dose-response validation : Use triplicate measurements and reference controls (e.g., chloroquine for antimalarial assays).
  • Metabolic stability assessment : Test compound stability in liver microsomes to rule out assay artifacts from rapid degradation .

Q. What methodologies improve aqueous solubility for in vivo studies?

  • Prodrug design : Convert the methanol group to a phosphate ester for enhanced solubility.
  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to maintain compound stability .
  • Nanonization : Reduce particle size via wet milling to increase surface area and dissolution rate.

Q. How can polymorphic forms of the compound be characterized and controlled?

  • PXRD (Powder X-ray Diffraction) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures.
  • DSC (Differential Scanning Calorimetry) : Monitor melting points and phase transitions.
  • Crystallization optimization : Use solvent/anti-solvent combinations (e.g., ethanol/water) to favor the desired polymorph .

Q. What in vitro models assess metabolic stability and toxicity?

  • Liver microsome assays : Incubate with human/rat microsomes and NADPH to measure half-life (t₁/₂) and intrinsic clearance.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms via fluorometric assays.
  • Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release post-treatment .

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